molecular formula C13H17NO3S B3387087 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 790263-48-8

2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B3387087
CAS No.: 790263-48-8
M. Wt: 267.35 g/mol
InChI Key: KKNJRZRZFPXFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly provided; molecular formula: C₁₃H₁₇NO₃S, MW: 271.34 g/mol) features a cyclopenta[b]thiophene core substituted with a 2,2-dimethylpropanamido (pivalamido) group at position 2 and a carboxylic acid at position 3 . Its canonical SMILES is OC(=O)c1c(sc2c1CCC2)NC(=O)C(C)(C)C, and the InChIKey is KKNJRZRZFPXFTE-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the bulky pivalamido substituent, which may influence steric interactions and solubility compared to analogs.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-10-9(11(15)16)7-5-4-6-8(7)18-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJRZRZFPXFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120559
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790263-48-8
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790263-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically begins with the construction of the thiophene ring. This could involve various strategies, such as the Gewald reaction, which allows for the formation of substituted thiophenes through the condensation of ketones or aldehydes with activated nitriles in the presence of sulfur and a base. Following this, the cyclopentane ring and the carboxylic acid functionality are introduced via additional synthetic steps.

Industrial Production Methods: While lab-scale synthesis might employ specific reagents and conditions for high yield and purity, industrial production would focus on scalable and cost-effective routes. This could involve bulk reagents and continuous flow processes to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Involving typical oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogenation conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites of the molecule.

Common Reagents and Conditions: Oxidation may require strong oxidizers under acidic or basic conditions, while reduction could involve hydrogenation over metal catalysts or metal hydrides. Substitution reactions typically depend on the functional groups present, with suitable reagents like halides, nucleophiles, or electrophiles.

Major Products Formed: These reactions can lead to various functionalized derivatives of the parent compound, potentially modifying its chemical and biological properties.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of novel chemical transformations and the development of new synthetic methodologies.

Biology: It may serve as a probe to study biological pathways and molecular interactions due to its distinct functional groups that can engage in diverse biochemical reactions.

Medicine: There is potential for its use in drug discovery, either as a lead compound for the development of new therapeutics or as a molecular scaffold for medicinal chemistry applications.

Industry: Applications could extend to materials science, where the compound might be employed in the synthesis of advanced materials, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary, potentially including signal transduction, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares the target compound with key analogs:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Identifiers
2-(2,2-Dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 2,2-Dimethylpropanamido (pivalamido) C₁₃H₁₇NO₃S 271.34 Not explicitly listed SMILES: OC(=O)c1c(sc2c1CCC2)NC(=O)C(C)(C)C; InChIKey: KKNJRZRZFPXFTE-UHFFFAOYSA-N
Methyl 2-(3-phenylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylpropanamido (ester form) C₁₈H₁₉NO₃S 329.41 327070-22-4 ChemSpider ID: 588738; ACD/IUPAC Name: Methyl-2-[(3-phenylpropanoyl)amino]-...
2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 2-Methylpropanamido (isobutyramido) C₁₂H₁₅NO₃S 253.32 743439-31-8 MDL: MFCD05262618; Discontinued (CymitQuimica)
2-Acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Acetamido C₁₀H₁₁NO₃S 225.26 80414-37-5 MDL: MFCD01822320; Hazard: H302 (acute toxicity)
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Pyrrol-1-yl C₁₂H₁₁NO₂S 233.29 26176-22-7 PubChem CID: 6618894; IUPAC Name: 2-pyrrol-1-yl-...
2-(1H-1,2,3,4-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 1H-Tetrazol-1-yl C₉H₈N₄O₂S 236.25 1146299-24-2 Purity: 95%; Category C (EN300-01639 standard)

Key Structural and Functional Differences

Substituent Bulk and Polarity: The pivalamido group in the target compound (2,2-dimethylpropanamido) introduces significant steric hindrance compared to smaller substituents like acetamido or isobutyramido. This may reduce solubility in polar solvents but enhance metabolic stability . The tetrazole analog () replaces the amide with a heterocyclic group, enhancing hydrogen-bonding capacity and acidity (tetrazole pKa ~4.9).

Functional Group Modifications: Carboxylic Acid vs. Ester: The methyl ester derivative () is likely a prodrug, as esters are hydrolyzed to active carboxylic acids in vivo. This modification improves cell membrane permeability. Pyrrole vs.

Research and Practical Considerations

  • Synthetic Challenges : The cyclopenta[b]thiophene core requires specialized synthesis techniques, such as cyclocondensation or transition-metal catalysis, as inferred from the diversity of substituents.
  • Safety Profiles : The acetamido analog () carries acute toxicity warnings (H302), highlighting the importance of substituent-driven toxicity assessments.

Biological Activity

The compound 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a notable member of the cyclopentathiophene family, which has garnered interest for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₈N₂O₂S
  • CAS Number : 790263-48-8
  • Molecular Weight : 250.35 g/mol

The unique cyclopentathiophene scaffold contributes to its biological properties, making it a subject of research in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various compounds within the cyclopentathiophene class, including the target compound. Notably, compounds with similar structures have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells.

  • Caspase Activation : The activation of caspases-3 and -7 has been observed in studies involving related compounds, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds have been shown to induce G2 phase arrest in the cell cycle, resulting in sub-G1 accumulation indicative of apoptosis .

Comparative Efficacy

A comparative analysis of various compounds against human cancer cell lines reveals that those with the cyclopentathiophene scaffold exhibit significant cytotoxicity. For example:

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AHL-600.510
Compound BHSC-20.88
Target Compound HCT1160.69

This table illustrates that the target compound has a favorable selectivity index, indicating its potential as an effective anticancer agent.

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal models have shown promising results regarding tumor reduction and overall survival rates when treated with similar compounds .

Case Study 1: Tumor Selectivity

A study examining dimeric analogs of cyclopentathiophenes reported that these compounds exhibited selective toxicity towards malignant cells compared to non-malignant cells. The lead compound was noted for its ability to activate apoptotic pathways while minimizing harm to healthy tissues .

Case Study 2: Mechanistic Insights

Research into the mechanisms of action revealed that cyclopentathiophene derivatives can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This mechanism is critical for developing targeted therapies against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization, amidation, and hydrolysis. For example:

Cyclopenta[b]thiophene core formation : Cyclization of ethyl cyanoacetate derivatives under reflux with catalysts like piperidine or acetic acid .

Amidation : Reaction of the intermediate with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

Ester hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH/ethanol under reflux, monitored by TLC .

  • Optimization : Solvent choice (e.g., DCM for amidation), temperature control, and catalytic systems (e.g., triethylamine for acid scavenging) are critical. Yields range from 60–94% depending on purity of intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the cyclopentane CH₂ protons appear as multiplets at δ 1.60–3.20 ppm, while the carboxylic acid proton is observed as a broad singlet near δ 12.00 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight, with [M+H]⁺ peaks matching calculated values .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Antioxidant screening : DPPH radical scavenging assays (IC₅₀ values) compare activity to ascorbic acid .
  • Anti-inflammatory testing : Carrageenan-induced rat paw edema models assess inhibition of inflammation .
  • Antiviral potential : Influenza polymerase inhibition assays (e.g., IC₅₀ <10 µM for related cyclopenta[b]thiophenes) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Substituent variation : Replace the 2,2-dimethylpropanamido group with aryl or heteroaryl acyl groups (e.g., 4-chlorobenzoyl) to study effects on bioactivity .
  • Core modification : Introduce substituents to the cyclopenta[b]thiophene ring (e.g., methyl or methoxy groups) and evaluate changes in solubility and target binding .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Control experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
  • Mechanistic studies : Use Western blotting or ELISA to confirm target engagement (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers caused by impurities or assay variability .

Q. How is X-ray crystallography applied to determine the compound’s conformation and intermolecular interactions?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .
  • Data collection : Use SHELX software for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Key findings : The carboxamide group forms hydrogen bonds with solvent molecules (e.g., O–H···N interactions), stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.